4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide
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Overview
Description
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide is a chemical compound known for its selective serotonin receptor agonist properties. It is commonly referred to as prucalopride and is used primarily as a gastrointestinal prokinetic agent. This compound is notable for its high affinity and selectivity towards the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide involves multiple steps. The process typically starts with the preparation of the benzofuran core, followed by the introduction of the piperidine moiety and the methoxypropyl group. Key steps include:
Formation of the Benzofuran Core: This involves a cyclization reaction to form the benzofuran ring.
Introduction of the Piperidine Moiety: This step involves the reaction of the benzofuran derivative with a piperidine derivative.
Attachment of the Methoxypropyl Group: This is achieved through a substitution reaction where the methoxypropyl group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring.
Reduction: This can be used to reduce any nitro groups present in the compound.
Substitution: This is a common reaction where different substituents can be introduced to the benzofuran or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying selective serotonin receptor agonists.
Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic uses.
Medicine: Primarily used in the treatment of chronic idiopathic constipation due to its prokinetic properties.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
The compound exerts its effects by selectively binding to and activating the 5-HT4 receptors in the gastrointestinal tract. This activation stimulates colonic motility patterns, leading to increased bowel movements. The molecular targets include the 5-HT4 receptors, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Tegaserod: Another 5-HT4 receptor agonist used for similar gastrointestinal conditions.
Mosapride: A prokinetic agent with similar mechanisms but different chemical structures.
Cisapride: Previously used for gastrointestinal motility disorders but withdrawn due to adverse cardiac effects.
Uniqueness
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide is unique due to its high selectivity and affinity for the 5-HT4 receptor, which minimizes off-target effects and enhances its therapeutic profile .
Properties
CAS No. |
1900715-96-9 |
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Molecular Formula |
C18H24ClN3O3 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C18H24ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h5,10-12H,2-4,6-9,20H2,1H3,(H,21,23) |
InChI Key |
UOTLTPTUSARHQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OC=C3)N)Cl |
Origin of Product |
United States |
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